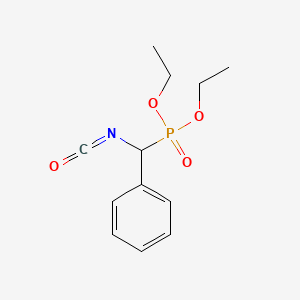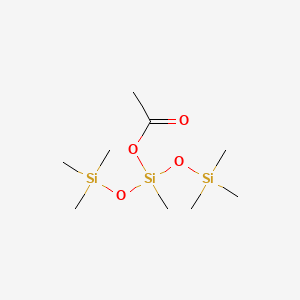
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone is a complex organic compound characterized by its unique structure, which includes a thiolane ring substituted with benzoyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone typically involves multi-step organic reactions. One common method includes the formation of the thiolane ring through a cyclization reaction, followed by the introduction of benzoyl and phenyl groups via Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which (5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Shares the benzoyl group but lacks the thiolane ring.
Thiophene derivatives: Contain sulfur in a five-membered ring but differ in substitution patterns.
Diphenylmethanone: Similar in having phenyl groups but lacks the thiolane ring.
Uniqueness
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone is unique due to the combination of its thiolane ring and multiple phenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
| 75731-99-6 | |
Formule moléculaire |
C30H24O2S |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(5-benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C30H24O2S/c31-27(22-15-7-2-8-16-22)26-25(21-13-5-1-6-14-21)30(28(32)23-17-9-3-10-18-23)33-29(26)24-19-11-4-12-20-24/h1-20,25-26,29-30H |
Clé InChI |
ISAUQUZSNGLTSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(SC2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/no-structure.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)



